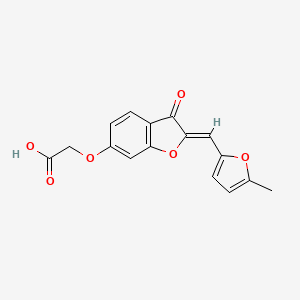

N-(tert-butyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

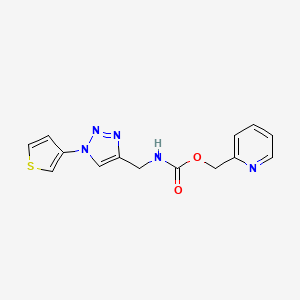

The compound “N-(tert-butyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a tert-butyl group, a methoxy group, a phenyl group, and a carboxamide group .

Molecular Structure Analysis

The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . The tert-butyl group exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Chemical Reactions Analysis

Tert-butyl groups have been used in a variety of chemical reactions. For example, tert-butyl nitrite has been used as a co-catalyst in efficient aerobic oxidation of primary alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, N-tert-Butylbenzamide has a molecular weight of 177.24 g/mol .Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Research into synthetic phenolic antioxidants, which share structural motifs with N-(tert-butyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, has highlighted their widespread use in industrial and commercial products to prevent oxidative damage. These compounds have been detected in various environmental matrices, indicating their persistence and potential human exposure through food, dust, and personal care products. Studies suggest that some synthetic phenolic antioxidants may exhibit toxicological effects such as hepatic toxicity, endocrine disruption, and carcinogenicity. The transformation products of these antioxidants in the environment and in humans might possess higher toxicity than their parent compounds, emphasizing the need for future research to focus on the contamination, environmental behaviors, and toxicological effects of these and novel compounds (Liu & Mabury, 2020).

Applications in N-heterocycle Synthesis

The utility of tert-butanesulfinamide, a compound structurally and functionally related to the target molecule, in the asymmetric synthesis of N-heterocycles highlights the significance of such derivatives in medicinal chemistry. This review covers the use of tert-butanesulfinamide in the synthesis of piperidines, pyrrolidines, azetidines, and their derivatives, demonstrating the structural motif's importance in the creation of natural products and therapeutically relevant compounds (Philip et al., 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid, which shares functional groups with the target molecule, has been reviewed for its application in drug synthesis. Its derivatives are utilized in synthesizing various value-added chemicals, demonstrating the compound's flexibility and uniqueness in drug synthesis processes. This article reviews levulinic acid's application in cancer treatment, medical materials, and other medical fields, illustrating its potential in reducing drug synthesis costs and simplifying complex synthesis steps (Zhang et al., 2021).

Optoelectronic Materials from Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, similar to the structural elements of this compound, has been crucial in developing novel optoelectronic materials. This review discusses the applications related to photo- and electroluminescence, emphasizing the value of these structures in creating materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-16(2,3)17-15(21)14-12(22-4)10-13(20)19(18-14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHHBTBQNFDEMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)

![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)

![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2365625.png)

![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)